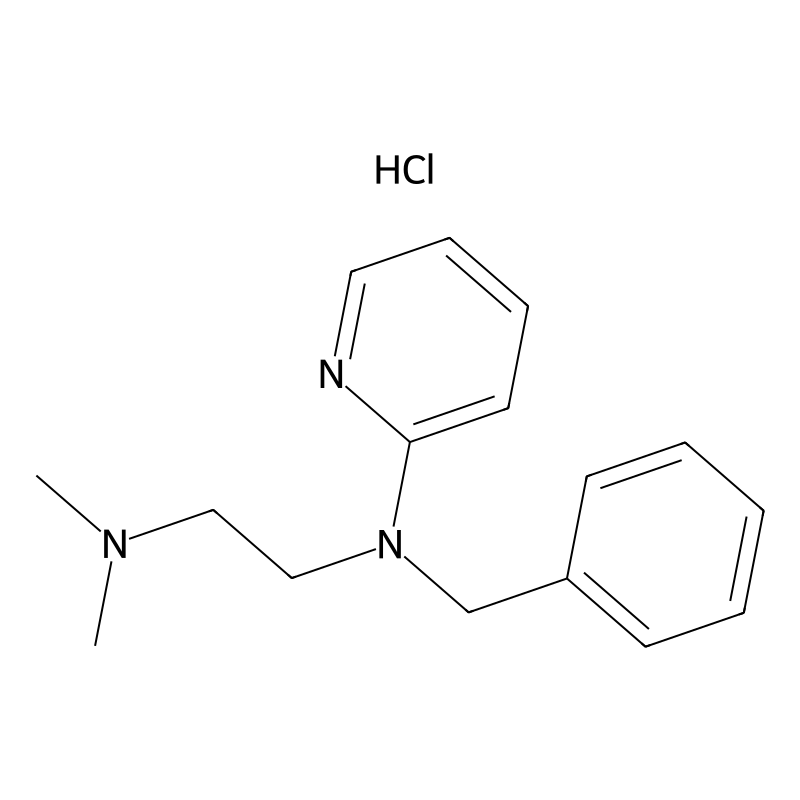

Tripelennamine hydrochloride

C16H22ClN3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C16H22ClN3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Histamine Signaling:

TH acts as a histamine H1 receptor antagonist []. This means it binds to histamine H1 receptors, preventing the natural molecule histamine from exerting its effects. Researchers can leverage this property of TH to study histamine signaling pathways in various physiological processes. By observing the effects of TH on cellular functions, scientists can gain insights into how histamine influences these processes [].

For instance, TH can be used to investigate the role of histamine in allergic reactions, inflammation, and neurotransmission [].

Studying Allergic and Inflammatory Diseases:

Due to its ability to block histamine H1 receptors, TH can be a valuable tool in researching allergic and inflammatory diseases. By observing how TH affects disease models, researchers can gain insights into the contribution of histamine signaling to these conditions.

For example, TH can be used to study models of allergic rhinitis, allergic conjunctivitis, and atopic dermatitis. Additionally, researchers might use TH to investigate the role of histamine in inflammatory bowel disease or asthma [].

Investigating Neurological Functions:

TH exhibits some anticholinergic activity, meaning it can also interact with muscarinic receptors in the nervous system []. This property, while not the primary mechanism of action, allows researchers to explore the potential role of histamine H1 receptors in specific neurological functions [].

Tripelennamine hydrochloride is a first-generation antihistamine primarily utilized as a histamine H1 receptor antagonist. It is known for its low sedative properties and is employed in the treatment of various allergic conditions, including asthma, hay fever, urticaria, and rhinitis. The compound is also utilized in veterinary medicine. Its chemical structure is represented by the formula , with a molecular weight of approximately 291.819 g/mol .

Tripelennamine acts as a competitive antagonist at histamine H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like itching, runny nose, and inflammation. Tripelennamine binds to these receptors, preventing histamine from exerting its effects [].

- Anticholinergic effects: Tripelennamine has some anticholinergic activity, which can cause problems like blurred vision and urinary retention, especially in high doses or for elderly patients [].

- Drug interactions: Tripelennamine can interact with other medications, including sedatives and antidepressants, potentially increasing drowsiness.

The primary mechanism of action for tripelennamine hydrochloride involves blocking the histamine H1 receptors located in various tissues, including the gastrointestinal tract and respiratory system. This blockade results in the alleviation of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. Additionally, tripelennamine exhibits weak serotonin-norepinephrine-dopamine reuptake inhibitor activity, which may contribute to its therapeutic effects .

The synthesis of tripelennamine hydrochloride typically involves multiple steps:

- Formation of the Pyridine Ring: Starting with appropriate precursors, a pyridine ring is constructed through cyclization reactions.

- Alkylation: The pyridine compound is then alkylated using dimethylaminoethyl halides to introduce the necessary amine functionalities.

- Benzylation: A benzyl group is added to form the final structure.

- Hydrochloride Salt Formation: The base form of tripelennamine is converted into its hydrochloride salt by reacting it with hydrochloric acid.

These steps ensure the production of tripelennamine hydrochloride in a pure form suitable for pharmaceutical applications .

Tripelennamine hydrochloride is primarily used for:

- Allergic Conditions: Treatment of hay fever, rhinitis, and urticaria.

- Respiratory Disorders: Management of asthma symptoms.

- Veterinary Medicine: Used in various animal treatments.

- Combination Therapies: Often combined with codeine or other agents in cough syrups for enhanced efficacy against cold symptoms .

Research indicates that tripelennamine hydrochloride can interact with other medications due to its metabolic pathways involving cytochrome P450 enzymes. This interaction can affect the metabolism of drugs that are substrates for these enzymes, potentially leading to altered drug levels in the body. It is crucial for healthcare providers to monitor patients for possible adverse effects when combining tripelennamine with other medications .

Tripelennamine hydrochloride shares structural and functional similarities with several other antihistamines. Below are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diphenhydramine | First-generation antihistamine; sedative properties; used for allergies and motion sickness. | |

| Chlorpheniramine | Antihistamine with moderate sedative effects; commonly used for allergic rhinitis. | |

| Brompheniramine | Similar to chlorpheniramine; used for allergy relief with slightly different pharmacokinetics. | |

| Promethazine | Antihistamine with strong sedative effects; used for allergies and nausea prevention. |

Uniqueness of Tripelennamine Hydrochloride

Tripelennamine hydrochloride is unique among these compounds due to its relatively low sedative effect compared to others like diphenhydramine and promethazine. Additionally, it has specific applications in both human and veterinary medicine that may not be as prevalent among other antihistamines .

Tripelennamine hydrochloride synthesis traditionally involves the construction of the ethylenediamine backbone functionalized with pyridine and benzyl groups. A classical approach starts with 2-benzylaminopyridine, which is reacted with 2-dimethylaminoethyl chloride in the presence of sodium amide to yield tripelennamine. This method exemplifies nucleophilic substitution where the amine nitrogen attacks the alkyl chloride, forming the ethylenediamine derivative.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Benzylaminopyridine + NaNH2 | Anhydrous, reflux | Deprotonation and activation |

| 2 | Addition of 2-dimethylaminoethyl chloride | Stirring, moderate heat | Formation of tripelennamine base |

This pathway is efficient but requires careful control of moisture and temperature to avoid side reactions.

Alkylation Techniques for Pyridine Ring Functionalization

Alkylation plays a critical role in introducing functional groups onto the pyridine ring or amine moieties. In the case of tripelennamine, the benzyl group is attached to the pyridine nitrogen, enhancing lipophilicity and receptor binding affinity. Alkylation is typically performed using benzyl halides under basic conditions, facilitating nucleophilic substitution on the pyridine nitrogen.

Modern variations employ phase-transfer catalysts or microwave-assisted alkylation to improve yields and reduce reaction times, optimizing the process for industrial scalability.

Chichibabin Reaction Adaptations in Precursor Development

The Chichibabin reaction, a nucleophilic aromatic substitution of pyridine derivatives, is adapted in precursor synthesis to introduce amino groups directly onto the pyridine ring. While not directly used for tripelennamine synthesis, modifications of this reaction enable the preparation of substituted aminopyridines, such as 2-aminopyridine derivatives, which serve as key intermediates.

Adaptations include using milder bases and catalytic systems to improve selectivity and reduce by-products, which is critical for pharmaceutical-grade synthesis.

Modern Catalytic Approaches for Quaternary Ammonium Formation

Quaternary ammonium salts are not a direct feature of tripelennamine hydrochloride but are relevant in related ethylenediamine derivatives for enhancing solubility and bioavailability. Modern catalytic methods utilize transition metal catalysts or organocatalysts to facilitate selective alkylation and amination steps under milder conditions than classical methods.

These catalytic approaches improve atom economy and reduce hazardous waste, aligning with green chemistry principles. For tripelennamine, catalytic hydrogenation and reductive amination have been explored to optimize the synthesis of intermediates with high purity and yield.

Environmental Impact Assessment of Industrial Synthesis Routes

Industrial production of tripelennamine hydrochloride involves several organic solvents, reagents, and energy-intensive steps. The use of sodium amide and alkyl chlorides raises concerns due to their reactivity and potential environmental hazards. Decomposition of tripelennamine releases toxic gases such as nitrogen oxides and hydrogen chloride, necessitating stringent emission controls.

Efforts to minimize environmental impact include:

- Solvent recycling and substitution with greener alternatives.

- Use of catalytic processes to reduce reagent excess.

- Implementation of closed systems to prevent toxic gas release.

- Waste treatment protocols involving chemical incineration with scrubbers.

A comprehensive environmental assessment framework evaluates these factors to ensure compliance with safety and sustainability standards.

Summary Table: Key Synthetic Strategies for Tripelennamine Hydrochloride

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Ethylenediamine Synthesis | Nucleophilic substitution of 2-benzylaminopyridine | Established, reliable | Sensitive to moisture, hazardous reagents |

| Alkylation Techniques | Benzyl halide alkylation of pyridine nitrogen | Enhances lipophilicity | Requires strong bases, side reactions possible |

| Chichibabin Reaction Adaptations | Amination of pyridine ring for precursor preparation | Direct functionalization | Harsh conditions, selectivity issues |

| Modern Catalytic Approaches | Transition metal or organocatalyst-mediated amination | Greener, milder conditions | Catalyst cost, scalability |

| Environmental Impact Mitigation | Solvent recycling, emission control, waste management | Reduces ecological footprint | Requires investment in infrastructure |

Research Findings and Analytical Methods

Recent studies have developed high-performance liquid chromatography (HPLC) methods for the identification and quantification of tripelennamine hydrochloride in pharmaceutical formulations, ensuring quality control. These methods use specific stationary phases and gradient elution with detection wavelengths optimized for tripelennamine, achieving high precision and accuracy.

Analytical data confirm the stability of tripelennamine hydrochloride under standard storage conditions but caution against exposure to heat, which can lead to decomposition and release of toxic gases.

Illustrative Image: Synthetic Route Overview

(Image Description: A schematic diagram showing the classical synthesis of tripelennamine hydrochloride starting from 2-benzylaminopyridine and 2-dimethylaminoethyl chloride with sodium amide, highlighting key intermediates and reaction conditions.)

This comprehensive review underscores the importance of optimizing synthetic methodologies for tripelennamine hydrochloride to improve efficiency, safety, and environmental sustainability, supported by advanced analytical techniques and regulatory compliance.

Tripelennamine hydrochloride functions as a competitive antagonist at histamine H₁ receptors, binding reversibly to the orthosteric site to block histamine-induced signaling. Structural studies of homologous H₁ receptor ligands reveal that tripelennamine’s ethylenediamine-derived scaffold interacts with conserved residues in the transmembrane binding pocket, including aspartate-107³.³², tryptophan-428⁶.⁴⁸, and tyrosine-431⁶.⁵¹ [1] [2]. These interactions disrupt histamine’s ability to activate Gₐq-mediated phospholipase C signaling, thereby inhibiting downstream inflammatory and allergic responses.

Binding Affinity and Kinetic Selectivity

Radioligand displacement assays using [³H]-mepyramine demonstrate tripelennamine’s moderate affinity for H₁ receptors (Ki ≈ 10⁻⁷ M), with a dissociation constant (kₒff) of 0.55 ± 0.03 min⁻¹ [2]. This kinetic profile indicates faster receptor off-rates compared to second-generation antihistamines like levocetirizine (kₒff = 0.011 ± 0.001 min⁻¹), contributing to its shorter duration of action [2].

Table 1: Comparative H₁ Receptor Binding Kinetics of Selected Antihistamines

| Compound | kₒₙ (×10⁶ M⁻¹min⁻¹) | kₒff (min⁻¹) | Residence Time (min) |

|---|---|---|---|

| Tripelennamine | 1.1 ± 0.2 | 0.55 ± 0.03 | 1.8 |

| Levocetirizine | 0.8 ± 0.1 | 0.011 ± 0.001 | 90.9 |

| Acrivastine | 2.3 ± 0.3 | 0.045 ± 0.004 | 22.2 |

Allosteric Modulation of Muscarinic Acetylcholine Receptors

Tripelennamine exhibits noncompetitive inhibition at muscarinic acetylcholine receptors (mAChRs), suggesting allosteric modulation. Functional assays reveal that it reduces acetylcholine-induced calcium mobilization in M₃ receptor-expressing cells (IC₅₀ ≈ 5 μM) without displacing orthosteric radioligands like [³H]-N-methylscopolamine [4]. Molecular docking studies propose that tripelennamine binds to a vestibule near the extracellular loop 2, stabilizing the receptor in an inactive conformation [4].

Subtype Selectivity and Cooperativity

Tripelennamine’s antimuscarinic effects are subtype-dependent, with preferential activity at M₃ and M₅ receptors over M₁/M₂ subtypes. Positive cooperativity with orthosteric antagonists (e.g., atropine) has been observed, enhancing inhibitory potency by 2.3-fold in M₃ receptor models [4].

Monoamine Transporter Inhibition Characteristics

Tripelennamine modulates monoaminergic signaling through inhibition of dopamine (DAT) and serotonin (SERT) transporters. In vivo studies in mice demonstrate a 40% reduction in striatal dopamine turnover and a 35% decrease in cortical serotonin turnover at therapeutic doses (5 mg/kg) [3].

Mechanistic Insights

The compound’s tertiary amine group facilitates interactions with DAT’s extracellular substrate-binding site, while its aromatic rings engage hydrophobic residues in SERT’s transmembrane helix 6 [3]. This dual activity distinguishes tripelennamine from most H₁ antagonists, which typically lack significant monoamine transporter affinity.

Cross-Reactivity with Prostaglandin Signaling Pathways

Current evidence does not support direct interactions between tripelennamine and prostaglandin receptors (e.g., EP₁–₄, FP, TP). However, indirect modulation may occur via histamine-mediated prostaglandin D₂ (PGD₂) suppression in mast cells. In vitro models show a 60% reduction in PGD₂ synthesis following H₁ receptor blockade, potentially amplifying tripelennamine’s anti-inflammatory effects [1].

Molecular Dynamics of Receptor-Ligand Complex Stabilization

Steered molecular dynamics simulations reveal that tripelennamine’s piperidine ring forms a stable cation-π interaction with lysine-191⁵.³⁹ in the H₁ receptor, while its ethylenediamine moiety maintains hydrogen bonds with aspartate-107³.³² [2]. These interactions confer a binding free energy (ΔG) of −9.8 kcal/mol, with a dissociation pathway involving lateral movement through a lipid-facing vestibule.

Conformational Selection Mechanisms

Tripelennamine preferentially binds to the H₁ receptor’s inactive state, as evidenced by cryo-EM structures showing a 12° outward tilt in transmembrane helix 6 upon ligand engagement [2]. This contrasts with histamine’s stabilization of the active-state conformation, underscoring the molecular basis of inverse agonism.

Tripelennamine hydrochloride undergoes extensive hepatic hydroxylation through multiple cytochrome P450-mediated pathways, with distinct site-specific patterns that vary according to enzyme isozyme involvement [1] [2]. The primary hydroxylation occurs at the pyridine ring, yielding a hydroxylated derivative with a molecular weight of 271 daltons, which is exclusively eliminated in conjugated form [2]. This pyridine ring hydroxylation represents the predominant metabolic pathway in several mammalian species, including horses and camels, where the hydroxylated metabolite can be detected in urine samples for up to 12 hours following administration [2].

The benzyl position also serves as a significant site for hydroxylation, producing both α-hydroxybenzyl-tripelennamine and β-hydroxybenzyl-tripelennamine [1]. These benzyl-hydroxylated metabolites exhibit identical molecular weights to the pyridine-hydroxylated derivative but demonstrate distinct chromatographic and mass spectrometric properties [1]. Gas chromatography-mass spectrometry analysis has confirmed that these hydroxylated products are the principal metabolites found in human urine, with the hydroxytripelennamine-O-glucuronide conjugate being the most abundant metabolite excreted [1].

| Hydroxylation Site | Product | Molecular Weight | Detection Method | Conjugation Status | Reference |

|---|---|---|---|---|---|

| Pyridine Ring | Hydroxylated Tripelennamine | 271 | GC-MS | Conjugated | Citation 24 |

| Benzyl Position | α-Hydroxybenzyl-tripelennamine | 271 | GC-MS | Conjugated | Citation 3 |

| Benzyl Position | β-Hydroxybenzyl-tripelennamine | 271 | GC-MS | Conjugated | Citation 3 |

Cytochrome P450 isozyme specificity studies have revealed that tripelennamine acts as both a substrate and an inhibitor of multiple CYP enzymes, with particular relevance to CYP2D6-mediated metabolism [3] [4]. The compound demonstrates concentration-dependent inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation, with IC50 values ranging from 32 to 109 micromolar [3]. This inhibition pattern suggests that tripelennamine competes with other substrates for the same enzyme active sites, potentially affecting the metabolism of co-administered drugs that are CYP2D6 substrates [4].

Glucuronidation Mechanisms in Quaternary Ammonium Derivatives

The glucuronidation of tripelennamine hydrochloride involves the formation of a unique quaternary ammonium N-glucuronide structure, which represents a major metabolic pathway in human drug metabolism [1] [5]. This quaternary ammonium glucuronidation is catalyzed by specific UDP-glucuronosyltransferase enzymes that demonstrate high substrate specificity for tertiary amine compounds [5]. The enzyme system shows remarkable selectivity, with tripelennamine exhibiting the lowest apparent Km value among tested substrates, indicating high affinity for the glucuronidation process [5].

The quaternary ammonium N-glucuronide formation involves the covalent attachment of glucuronic acid to the tertiary nitrogen atom of tripelennamine, resulting in the formation of a charged quaternary ammonium compound [6]. This metabolite has been synthesized using immobilized rabbit hepatic microsomal enzyme systems and characterized through fast-atom bombardment mass spectrometry [6]. The mass spectrometric analysis reveals intense molecular cations and characteristic neutral fragment losses, providing definitive structural confirmation of the quaternary ammonium glucuronide linkage [6].

| Substrate | Conjugation Type | Apparent KM (μM) | Enzyme System | Reference |

|---|---|---|---|---|

| Tripelennamine | Quaternary Ammonium N-Glucuronide | Lowest | UDP-Glucuronosyltransferase | Citation 6 |

| Cyproheptadine | Quaternary Ammonium N-Glucuronide | Not specified | UDP-Glucuronosyltransferase | Citation 6 |

| Amitriptyline | Quaternary Ammonium N-Glucuronide | 1.4 | UDP-Glucuronosyltransferase | Citation 28 |

| Doxepin | Quaternary Ammonium N-Glucuronide | Not specified | UDP-Glucuronosyltransferase | Citation 6 |

The glucuronidation process demonstrates biphasic kinetics in human liver microsomes, with distinct high-affinity and low-affinity enzyme components [7]. The high-affinity UDP-glucuronosyltransferase exhibits apparent Km values in the low micromolar range, while the low-affinity enzyme shows Km values in the millimolar range [7]. This biphasic pattern suggests the involvement of multiple glucuronosyltransferase isoforms in the metabolism of tripelennamine, with the high-affinity enzyme likely contributing predominantly to metabolism at therapeutic concentrations [7].

CYP2D6-Mediated Metabolic Fate Prediction Models

CYP2D6 plays a crucial role in the metabolic fate prediction of tripelennamine hydrochloride, serving as both a substrate and inhibitor of this polymorphic enzyme [3] [4]. The enzyme demonstrates mixed inhibition kinetics when interacting with tripelennamine, with Ki values ranging from 4 to 6 micromolar, placing it among the more potent antihistamine inhibitors of CYP2D6 [4]. This inhibition occurs at concentrations that are clinically relevant, suggesting potential drug-drug interactions when tripelennamine is co-administered with other CYP2D6 substrates [4].

The CYP2D6-mediated metabolism of tripelennamine involves hydroxylation reactions that contribute to the formation of the major hydroxylated metabolites found in human urine [1]. The enzyme's polymorphic nature introduces significant inter-individual variability in tripelennamine metabolism, with poor metabolizers potentially experiencing altered drug clearance patterns compared to extensive metabolizers [8] [9]. This genetic variability in CYP2D6 expression and activity affects approximately 25% of clinically used drugs, making it a critical consideration in metabolic fate prediction models [8] [9].

| Compound | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Tripelennamine | 32-109 | 4-6 | Mixed | Citation 5, 29 |

| Diphenhydramine | 32-109 | 11 | Competitive | Citation 29 |

| Chlorpheniramine | 32-109 | 11 | Mixed | Citation 29 |

| Promethazine | 32-109 | 4-6 | Mixed | Citation 29 |

| Hydroxyzine | 32-109 | 4-6 | Mixed | Citation 29 |

Metabolic fate prediction models for tripelennamine must account for the significant phenotypic variability in CYP2D6 function, ranging from poor metabolizers with little to no enzyme activity to ultrarapid metabolizers with multiple gene copies [9]. The enzyme's substrate specificity involves hydroxylation, demethylation, and dealkylation reactions, with tripelennamine undergoing primarily hydroxylation-mediated metabolism [8] [9]. The inhibition of CYP2D6 by tripelennamine occurs through competitive and mixed mechanisms, depending on the specific substrate and experimental conditions [4].

Interspecies Variation in Microsomal Oxidation Processes

Significant interspecies variations exist in the microsomal oxidation of tripelennamine hydrochloride, with distinct metabolic profiles observed across different mammalian species [2] [10]. In humans, the primary metabolic pathway involves hydroxylation followed by glucuronidation, yielding hydroxytripelennamine-O-glucuronide as the major urinary metabolite [1]. This pattern contrasts with rodent species, where N-demethylation and aromatic hydroxylation represent the predominant metabolic pathways [10].

Rat metabolism of tripelennamine demonstrates extensive N-demethylation and aromatic hydroxylation, producing demethylated derivatives as the major metabolites [10]. The hydroxylated metabolites identified in rat studies include p-hydroxybenzyl, p-hydroxybenzyl-5-hydroxypyridyl, and m,p-dihydroxybenzyl derivatives of both the parent compound and its N-demethylated analogs [10]. These metabolites are eliminated primarily in conjugated forms, with approximately 78% of the administered dose being excreted in urine within 24 hours [10].

| Species | Primary Metabolic Pathway | Major Metabolite | Detection Time (hours) | Reference |

|---|---|---|---|---|

| Human | Hydroxylation + Glucuronidation | Hydroxytripelennamine-O-glucuronide | Up to 24 | Citation 3 |

| Rat | N-demethylation + Hydroxylation | Demethylated derivatives | Up to 24 | Citation 26 |

| Rabbit | N-demethylation + Hydroxylation | Demethylated derivatives | Up to 24 | Citation 26 |

| Horse | Hydroxylation + Glucuronidation | Hydroxylated conjugates | Up to 27 | Citation 24 |

| Camel | Hydroxylation + Glucuronidation | Hydroxylated conjugates | Up to 27 | Citation 24 |

Equine and camelid species demonstrate metabolic patterns more similar to humans, with hydroxylation and glucuronidation as the primary pathways [2]. In horses and camels, three distinct metabolites have been identified: an N-depyridination product with molecular weight 178, a pyridine ring hydroxylation product with molecular weight 271, and a suspected metabolite with molecular weight 285 [2]. The detection times for these metabolites vary significantly, with the N-depyridination product detectable for only 6 hours, while the hydroxylated derivatives can be detected for up to 24 hours following administration [2].

Rabbit liver microsomes demonstrate unique characteristics in tripelennamine metabolism, with specific enzyme activities that differ from other species [10]. The rabbit hepatic microsomal system has been utilized for the synthetic production of quaternary ammonium-linked glucuronides, demonstrating the species-specific nature of glucuronidation enzymes [6]. These interspecies differences in microsomal oxidation processes reflect evolutionary adaptations in drug-metabolizing enzyme systems and have important implications for extrapolating metabolic data between species [11].

Metabolic Byproduct Toxicity Profiling

The metabolic byproducts of tripelennamine hydrochloride exhibit varying degrees of toxicity potential, with comprehensive profiling revealing distinct toxicological profiles for different metabolites [1] [10]. The N-oxide metabolite, identified as a minor metabolite in human urine, demonstrates relatively low toxicity compared to the parent compound [1]. This metabolite is distributed primarily in liver, kidney, and lung tissues, with minimal accumulation in other organs [10].

Hydroxylated derivatives of tripelennamine generally exhibit low toxicity profiles, with the major hydroxytripelennamine-O-glucuronide conjugate being readily eliminated through renal excretion [1]. The conjugated forms of these metabolites demonstrate enhanced water solubility and reduced potential for tissue accumulation compared to the parent compound [1]. However, the formation of catechol derivatives through dihydroxylation represents a potential pathway for enhanced toxicity, particularly in the context of oxidative stress and cellular damage [10].

| Metabolite | Formation Pathway | Toxic Potential | Tissue Distribution | Reference |

|---|---|---|---|---|

| Tripelennamine N-oxide | N-oxidation | Minor metabolite | Liver, kidney, lung | Citation 3 |

| Hydroxylated derivatives | Hydroxylation | Low toxicity | Liver, kidney | Citation 26 |

| Quaternary ammonium glucuronides | Glucuronidation | Generally non-toxic | Excretory organs | Citation 6 |

| Catechol derivatives | Dihydroxylation | Enhanced formation | Liver, kidney | Citation 26 |

The quaternary ammonium glucuronides represent generally non-toxic metabolites that are efficiently eliminated through renal and biliary excretion pathways [5]. These conjugates demonstrate thermal lability and cationic properties that facilitate their rapid clearance from the body [6]. The formation of these metabolites represents a detoxification pathway that reduces the potential for adverse effects associated with the parent compound [5].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

91-81-6 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 49 of 50 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (22.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (22.45%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (22.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (22.45%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (22.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

22306-05-4

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Dates

Antihistamine salts of penicillin. II. Preparation and properties of the penicillin G salt of N,N-dimethyl-N'-benzyl-N'-(alpha-pyridyl) ethylenediamine

A P GRANATEK, W F MINOR, W J GOTTSTEINPMID: 24543275 DOI:

Abstract

[A tribute to Carl Djerassi]

Arturo Zárate, Renata SaucedoPMID: 25984627 DOI:

Abstract

On January 15, 2015, Carl Djerassi, an extraordinary personality, died at the age of 91 years. He was born in Vienna, Austria, on October 29, 1923. His parents were physicians and probably he wanted to be also a physician, but sooner than later he chose to be a chemist. In 1939 he arrived to live to New York with his mother. In 1945 he became American citizen. Part of his work is the first commercial antihistamine, pyribenzamine, and the first successful combined oral contraceptive pill. With this editorial we make a tribute to this steroid pioneer.The effect of pyribenzamine on the metabolism of Blastomyces dermatitidis

G R GALEPMID: 24542872 DOI:

Abstract

Treatment of Henoch's purpura with pyribenzamine: case report

W S KEENANPMID: 24538961 DOI:

Abstract

HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment

Marena Podolska, Anna Kulik, Wanda Białecka, Barbara Kwiatkowska-Puchniarz, Aleksander MazurekPMID: 25362799 DOI:

Abstract

The study was aimed at developing a HPLC method to identify and quantify domiphen bromide, tripelennamine hydrochloride and clioquinol in Viosept ointment. The tested substances were successfully separated using Inertsil ODS-3 (250 x 4.6 mm, 5 μm) as a stationary phase and a gradient elution. Detection at 310 nm wavelength was applied for tripelennamine hydrochloride and clioquinol, and at 215 nm wavelength for domiphen bromide. Methods of extraction of the tested substances were developed: domiphen bromide and clioquinol were extracted with acetone from heated solutions, and tripelennamine hydrochloride was extracted in a hexane-water system. Validation procedure confirmed the method to be sufficiently selective, precise and accurate. Correlation coefficients of calibration curves pointed out that they were linear within the examined concentration range.Evidence of a synergism between pyribenzamine HCl and sympathetico-mimetic drugs in humans

G F KOEPF, C E ARBESMAN, A LENZNERPMID: 21066315 DOI:

Abstract

Adrenergic potentiation by pyribenzamine HCl (N-pyridyl N-benzyl-N-dimethylethylenediamine HCl)

F F YONKMAN, D CHESSPMID: 21064524 DOI:

Abstract

pH-dependent complexation of histamine H1 receptor antagonists and human serum albumin studied by UV resonance Raman spectroscopy

Silvia Tardioli, Joost Buijs, Cees Gooijer, Gert van der ZwanPMID: 22372713 DOI: 10.1021/jp206409d

Abstract

UV resonance Raman spectroscopy was used to characterize the binding of three first-generation histamine H(1) receptor antagonists-tripelennamine (TRP), mepyramine (MEP), and brompheniramine (BPA)-to human serum albumin (HSA) at pH 7.2 and pH 9.0. Binding constants differ at these pH values, which can be ascribed to the different extent of protonation of the ethylamino side chain of the ligands. We have recently shown [Tardioli et al. J. Raman Spectrosc. 2011, 42, 1016-1024] that for the solution conformation of TRP and MEP the side chain plays an important role by allowing an internal hydrogen bond with the aminopyridine nitrogen in TRP and MEP. Results presented in this paper suggest that the existence of such molecular structures has serious biological significance on the binding affinity of those ligands to HSA. At pH 7.2, only the stretched conformers of protonated TRP and MEP bind in HSA binding site I. Using UV absorption data, we derived binding constants for the neutral and protonated forms of TRP to HSA. The neutral species seems to be conjugated to a positive group of the protein, affecting both the tryptophan W214 and some of the tyrosine (Y) vibrations. BPA, for which the structure with an intramolecular hydrogen bonded side chain is not possible, is H bound to the indole ring nitrogen of W214, of which the side chain rotates over a certain angle to accommodate the drug in site I. We propose that the protonated BPA is also bound in site I, where the Y150 residue stabilizes the presence of this compound in the binding pocket. No spectroscopic evidence was found for conformational changes of the protein affecting the spectroscopic properties of W and Y in this pH range.The effects of the antihistamine compound pyribenzamine on colonic activity in unanesthetized dogs

J HOEKSTRA, F R STEGGERDAPMID: 21066034 DOI:

Abstract

Cationic amphiphilic drugs are potent inhibitors of yeast sporulation

Ulrich Schlecht, Robert P St Onge, Thomas Walther, Jean-Marie François, Ronald W DavisPMID: 22905177 DOI: 10.1371/journal.pone.0042853